N-Cyclopropyl-N-[(2-methylphenyl)methyl]-6-methylsulfonylpyridine-3-carboxamide
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Overview
Description
N-Cyclopropyl-N-[(2-methylphenyl)methyl]-6-methylsulfonylpyridine-3-carboxamide is an organic compound that belongs to the class of sulfonylpyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, a methylphenyl group, and a methylsulfonyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-N-[(2-methylphenyl)methyl]-6-methylsulfonylpyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents such as methanesulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazomethane or other cyclopropanating agents.
Attachment of the Methylphenyl Group: The methylphenyl group can be introduced through Friedel-Crafts alkylation reactions using methylbenzene and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-N-[(2-methylphenyl)methyl]-6-methylsulfonylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-Cyclopropyl-N-[(2-methylphenyl)methyl]-6-methylsulfonylpyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-N-[(2-methylphenyl)methyl]-6-methylsulfonylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropyl-N-[(2-methylphenyl)methyl]-pyridine-3-carboxamide: Lacks the methylsulfonyl group.
N-Cyclopropyl-N-[(2-methylphenyl)methyl]-6-methylpyridine-3-carboxamide: Lacks the sulfonyl group.
Uniqueness
N-Cyclopropyl-N-[(2-methylphenyl)methyl]-6-methylsulfonylpyridine-3-carboxamide is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
N-cyclopropyl-N-[(2-methylphenyl)methyl]-6-methylsulfonylpyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-5-3-4-6-15(13)12-20(16-8-9-16)18(21)14-7-10-17(19-11-14)24(2,22)23/h3-7,10-11,16H,8-9,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTCPMVGDGWZPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C2CC2)C(=O)C3=CN=C(C=C3)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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